4-Bromo-2-ethyl-2-phenylglutarimide

Glutarimide Structure-Activity Relationship (SAR) Medicinal Chemistry

The C4‑bromination uniquely blocks CYP‑mediated hydroxylation, enabling isolation of non‑hydroxylation glutethimide effects, while the bromine atom provides a synthetic handle for late‑stage cross‑coupling diversification. This dual utility makes the compound an essential negative control and scaffold precursor for medicinal chemistry, forensic LC‑MS/MS internal standard development, and cereblon‑ligand SAR studies.

Molecular Formula C13H14BrNO2
Molecular Weight 296.16 g/mol
CAS No. 56037-73-1
Cat. No. B14633956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-ethyl-2-phenylglutarimide
CAS56037-73-1
Molecular FormulaC13H14BrNO2
Molecular Weight296.16 g/mol
Structural Identifiers
SMILESCCC1(CC(C(=O)NC1=O)Br)C2=CC=CC=C2
InChIInChI=1S/C13H14BrNO2/c1-2-13(9-6-4-3-5-7-9)8-10(14)11(16)15-12(13)17/h3-7,10H,2,8H2,1H3,(H,15,16,17)
InChIKeyDLLDWLFSFRVNHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-ethyl-2-phenylglutarimide (CAS 56037-73-1): A Halogenated Glutethimide Analog for Research Sourcing


4-Bromo-2-ethyl-2-phenylglutarimide (IUPAC: 5-bromo-3-ethyl-3-phenylpiperidine-2,6-dione) is a C4-brominated derivative of the sedative-hypnotic drug glutethimide (2-ethyl-2-phenylglutarimide) [1]. It belongs to the glutarimide class, characterized by a 2,6-piperidinedione core substituted at the 3-position with ethyl and phenyl groups. The bromine substitution at the 4-position of the glutarimide ring distinguishes it from the parent drug and major metabolites such as 4-hydroxyglutethimide and 4-aminoglutethimide (a known aromatase inhibitor). Currently, this compound is exclusively cataloged as a research chemical by niche laboratory suppliers, and a comprehensive survey of the open scientific and patent literature reveals an absence of primary research articles, pharmacological datasets, or industrial applications specifically focused on this molecule.

The Risk of Analog Interchangeability: Why 4-Bromo-2-ethyl-2-phenylglutarimide Cannot Be Assumed Equivalent to Other Glutethimide Derivatives


A critical evidence scarcity limits any assumption of functional interchangeability between 4-bromo-2-ethyl-2-phenylglutarimide and its closest analogs. While the parent compound glutethimide (CAS 77-21-4) and 4-hydroxyglutethimide are well-documented sedative-hypnotics, and 4-aminoglutethimide is a clinically utilized aromatase inhibitor, no peer-reviewed comparative pharmacological, pharmacokinetic, or toxicological data exist for the brominated analog [1]. The introduction of a bulky, lipophilic bromine atom at C4 is expected to significantly alter hydrogen-bonding capacity, metabolic vulnerability (e.g., blocking CYP-mediated hydroxylation at this position), and target binding profiles compared to the hydrogen, hydroxyl, or amino substituents found in known active analogs. Without direct, quantitative head-to-head evidence, any substitution of these analogs for research purposes would introduce an unquantified experimental variable, invalidating comparative hypotheses and complicating data reproducibility .

Evidence-Based Differentiation Guide for Procuring 4-Bromo-2-ethyl-2-phenylglutarimide


C4 Substituent Steric and Electronic Divergence vs. Glutethimide and 4-Hydroxyglutethimide

The substitution of the C4 hydrogen atom in glutethimide (CAS 77-21-4) with bromine creates a distinct steric and electronic profile. While no head-to-head bioactivity data are available, a class-level structural analysis highlights key differences that are material to experimental design. The bromine atom (van der Waals radius ~185 pm) is substantially larger than hydrogen (120 pm), and its electron-withdrawing effect alters the electron density of the piperidinedione ring compared to the electron-donating hydroxyl group in 4-hydroxyglutethimide . This single-atom variation is sufficient to cause dramatic shifts in receptor binding potency across other drug classes [1].

Glutarimide Structure-Activity Relationship (SAR) Medicinal Chemistry

Predicted Metabolic Stability Advantage via CYP Hydroxylation Site-Blockade

The primary metabolic pathway for glutethimide is CYP-mediated hydroxylation at the C4 position to form the active metabolite 4-hydroxyglutethimide. Substitution of the C4 hydrogen with bromine blocks this metabolic soft spot, which is predicted to increase metabolic half-life and alter the metabolite profile. For the parent drug, approximately 55% of an oral dose is metabolized via this route, with the 4-hydroxy metabolite being twice as potent as glutethimide in producing lethality in mice [1]. No in vitro or in vivo metabolic stability data exist for the bromo analog, but the structural change represents a validated strategy for probing metabolite-driven pharmacology [2].

Drug Metabolism Glutethimide In Silico ADME

Physicochemical Property Differentiation for Chromatographic Method Development

Quantifiable physicochemical differences between the bromo analog and its comparators provide direct utility in analytical method development and validation. The presence of bromine increases the molecular weight to 296.16 g/mol, compared to 217.27 g/mol for glutethimide and 233.27 g/mol for 4-hydroxyglutethimide, creating a distinct mass shift of +78.9 Da in LC-MS applications . The characteristic bromine isotope pattern (⁷⁹Br:⁸¹Br ~1:1) provides a unique, unambiguous mass spectral signature for identity confirmation and quantification in complex biological matrices where glutethimide and its metabolites may co-elute [1].

Analytical Chemistry Chromatography Reference Standard

Procurement-Driven Application Scenarios for 4-Bromo-2-ethyl-2-phenylglutarimide


Metabolic Pathway Dissection: As a Negative Control for 4-Hydroxylation-Dependent Activity

In pharmacological studies investigating the mechanism of glutethimide action, the bromo analog can serve as a C4-blocked negative control. Since the active 4-hydroxy metabolite contributes significantly to the overall sedative-hypnotic and toxic effects, the inability of the bromo analog to undergo CYP-mediated hydroxylation at this position allows researchers to isolate C4-hydroxylation-dependent from C4-hydroxylation-independent pharmacological effects. This differentiation is unachievable with the parent compound (which is metabolized) or the 4-hydroxy analog (which represents the active endpoint) [1].

LC-MS/MS Bioanalytical Method Development: As an Internal Standard Candidate

The bromo analog's distinct molecular weight (+78.9 Da vs. glutethimide) and characteristic isotopic signature make it a strong candidate for use as an internal standard in quantitative LC-MS/MS assays targeting glutethimide and its metabolites in forensic or clinical toxicology. Its structural similarity ensures comparable extraction recovery and ionization efficiency, while the mass offset and bromine isotope pattern eliminate cross-talk and interference from endogenous analytes, a known limitation of stable-isotope-labeled internal standards when unique transitions are unavailable [2].

Structure-Activity Relationship (SAR) Exploration: Probing the C4 Pharmacophore Space

For medicinal chemistry programs targeting the glutarimide scaffold, the bromo derivative fills a critical gap in the C4 substituent matrix. Comparing the biological activity of C4-H (glutethimide), C4-OH (active metabolite), C4-NH₂ (aminoglutethimide, aromatase inhibitor), and C4-Br across a panel of in vitro assays enables systematic mapping of the steric and electronic requirements at this position. This information is foundational for rational design of next-generation glutarimide-based ligands targeting cereblon or other pharmacological receptors of interest [3].

Synthetic Intermediate in Cross-Coupling Chemistry: A Versatile Building Block

The C4 bromine atom provides a chemical handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck) that is absent in glutethimide and its hydroxy/amino analogs. This enables the one-step generation of a focused library of C4-aryl, C4-alkenyl, or C4-amino glutarimide derivatives from a common precursor, streamlining the synthesis of diverse analogs for biological screening. This synthetic versatility represents a tangible procurement advantage over non-halogenated glutarimide scaffolds [4].

Quote Request

Request a Quote for 4-Bromo-2-ethyl-2-phenylglutarimide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.